A Technical Guide to 3,8-Dibromopyrido[2,3-b]pyrazine: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide to 3,8-Dibromopyrido[2,3-b]pyrazine: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry due to its isosteric relationship with quinoxalines and purines, enabling it to modulate the activity of a wide range of biological targets. This guide focuses on 3,8-Dibromopyrido[2,3-b]pyrazine (CAS 1838674-98-8), a key building block whose strategically positioned bromine atoms serve as versatile synthetic handles for diversification. We will explore its physicochemical properties, logical synthetic routes, and its profound utility in constructing complex molecular architectures through modern cross-coupling chemistry. This document serves as a technical resource, providing field-proven insights and detailed protocols to empower researchers in the synthesis of novel therapeutics.
The Pyrido[2,3-b]pyrazine Scaffold: A Cornerstone in Medicinal Chemistry
The fusion of a pyridine and a pyrazine ring creates the pyrido[2,3-b]pyrazine system, a nitrogen-rich heterocycle that has garnered significant attention in drug discovery. Its structural features allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential as antibacterial agents and modulators of key cellular signaling pathways.[1] The introduction of halogen atoms, particularly bromine, onto this core structure is a critical enabling step, transforming the inert scaffold into a versatile platform for the synthesis of compound libraries via transition metal-catalyzed cross-coupling reactions.[2][3]
Physicochemical and Structural Data of 3,8-Dibromopyrido[2,3-b]pyrazine
A thorough understanding of a building block's properties is fundamental to its effective use. The key data for 3,8-Dibromopyrido[2,3-b]pyrazine are summarized below.
| Property | Value | Source |
| CAS Number | 1838674-98-8 | N/A |
| Molecular Formula | C₇H₃Br₂N₃ | [4] |
| Molecular Weight | 288.93 g/mol | [4] |
| MDL Number | MFCD32876877 | [4] |
| SMILES | BrC1=C2C(N=C(Br)C=N2)=NC=C1 | [4] |
| Physical Form | Solid | N/A |
| Storage | Inert atmosphere, 2-8°C | [4] |
Synthesis and Reactivity: A Tale of Two Bromines
The true synthetic value of this molecule lies in the differential reactivity of its two carbon-bromine bonds. The C3-Br bond is part of the pyrazine ring, while the C8-Br bond is on the pyridine ring. This electronic differentiation allows for selective or sequential functionalization, a highly desirable feature for building molecular complexity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are the primary tools for elaborating this scaffold.[2][3][5][6] These reactions enable the precise installation of a wide array of substituents (aryl, heteroaryl, alkynyl, amino groups, etc.) at the 3- and 8-positions, providing access to a vast chemical space.
Applications in Drug Discovery
The pyrido[2,3-b]pyrazine core is a validated pharmacophore. The ability to introduce diverse functionality at the 3- and 8-positions using the dibromo- intermediate allows for the fine-tuning of a compound's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
For instance, research into related structures has shown that modifying the pyrido[2,3-b]pyrazine core can lead to potent antibacterial agents. Studies have demonstrated that derivatives can be designed to interact with specific bacterial targets like DNA gyrase.[1] The 3,8-dibromo precursor is an ideal starting point for creating a library of analogs to probe these interactions and optimize antibacterial activity.
Furthermore, the scaffold has been explored in other therapeutic areas. Its structural similarity to other bicyclic heterocycles used in kinase inhibition makes it an attractive candidate for developing new inhibitors. The ability to perform C-N bond formation via Buchwald-Hartwig amination at the bromine positions is particularly relevant for creating compounds that can form critical hydrogen bonds within the ATP-binding pocket of kinases.
Sourcing and Procurement of 3,8-Dibromopyrido[2,3-b]pyrazine
Reliable access to high-quality starting materials is paramount for any research program. 3,8-Dibromopyrido[2,3-b]pyrazine is available from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use.
| Supplier | Product Number | Purity/Specification | Notes |
| BLDpharm | BD00786685 | Not specified | Available for online ordering.[4] |
| ChemScene | CS-0076788 (for Dichloro- analog) | ≥98% | Note: This is for the 2,3-dichloro analog, indicating availability of halogenated pyridopyrazines from this supplier.[7] |
| CymitQuimica | Various | High-quality | Supplies various pyrido[2,3-b]pyrazine derivatives.[8] |
Note: Availability and product specifications are subject to change. It is recommended to consult directly with suppliers for the most current information.
Experimental Protocols: A Practical Guide
The following section provides a representative, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, using a generic dibromo-heterocycle as a model. This protocol illustrates a typical workflow for functionalizing the 3,8-Dibromopyrido[2,3-b]pyrazine scaffold.
Protocol: Monoselective Suzuki-Miyaura Coupling
Objective: To selectively couple an aryl boronic acid at one of the bromine positions. The C8 position is often more reactive in related systems, but this can be substrate and condition dependent.
Materials:
-
3,8-Dibromopyrido[2,3-b]pyrazine (1.0 eq)
-
Aryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq, as a 2M aqueous solution)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,8-Dibromopyrido[2,3-b]pyrazine, the aryl boronic acid, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as palladium catalysts are sensitive to oxygen.
-
Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.
Conclusion and Future Outlook
3,8-Dibromopyrido[2,3-b]pyrazine is more than just a chemical; it is a gateway to novel molecular diversity. Its well-defined reactive sites allow for the systematic and predictable construction of complex molecules for biological screening. The continued development of more efficient and selective cross-coupling methodologies will further enhance the utility of this and related building blocks.[3][9] For researchers in drug discovery, mastering the chemistry of scaffolds like this is essential for accelerating the journey from a hit compound to a clinical candidate. The insights and protocols provided in this guide are intended to facilitate that journey, empowering scientists to synthesize the next generation of innovative medicines.
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